molecular formula C32H40F12FeNP B14756340 (R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene

(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene

Cat. No.: B14756340
M. Wt: 753.5 g/mol
InChI Key: PZTFGHQSDUIDRS-NXCPPJSBSA-N
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Description

®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its unique structure, which includes a ferrocene backbone substituted with phosphino and dimethylaminoethyl groups. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable ligand in asymmetric catalysis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.

    Introduction of Phosphino and Dimethylaminoethyl Groups: The phosphino and dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. Common reagents include phosphines and amines.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ions using oxidizing agents like ferric chloride or ceric ammonium nitrate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Ferric chloride, ceric ammonium nitrate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology

In biological research, this compound is used to study the interactions between metal complexes and biological molecules. Its unique structure allows for the investigation of metal-ligand interactions and their effects on biological systems.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to form stable complexes with metals makes it a candidate for drug development, particularly in the field of metal-based drugs.

Industry

In industrial applications, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene involves its ability to coordinate with metal centers. The phosphino and dimethylaminoethyl groups act as ligands, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, influencing the reactivity and selectivity of the metal complexes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand with diphenylphosphino groups.

    1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A ferrocene-based ligand with di-tert-butylphosphino groups.

    1,1’-Bis(diisopropylphosphino)ferrocene (dippf): A ferrocene-based ligand with diisopropylphosphino groups.

Uniqueness

®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is unique due to the presence of trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it particularly effective in asymmetric catalysis, where electron-withdrawing ligands can influence the reactivity and selectivity of metal complexes. Additionally, the chiral nature of the compound allows for the formation of enantioselective products, making it a valuable tool in the synthesis of chiral molecules.

Properties

Molecular Formula

C32H40F12FeNP

Molecular Weight

753.5 g/mol

IUPAC Name

(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+)

InChI

InChI=1S/C25H24F12NP.C5H10.2CH3.Fe/c1-13(38(2)3)20-5-4-6-21(20)39(18-9-14(22(26,27)28)7-15(10-18)23(29,30)31)19-11-16(24(32,33)34)8-17(12-19)25(35,36)37;1-2-4-5-3-1;;;/h7-13,20-21H,4-6H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t13-,20?,21?;;;;/m0..../s1

InChI Key

PZTFGHQSDUIDRS-NXCPPJSBSA-N

Isomeric SMILES

[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2]

Origin of Product

United States

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